2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one
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Overview
Description
“2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one” is a chemical compound with the CAS Number: 2365419-32-3 and a molecular weight of 206.24 . Its IUPAC name is 2-(tert-butyl)-3-hydroxy-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one .
Physical and Chemical Properties Analysis
The compound “this compound” has a molecular weight of 206.24 . It should be stored at refrigerated temperatures .Scientific Research Applications
Chemical Structure and Properties
- The compound tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl} -carbamate, related to 2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one, is an example of an all-cis trisubstituted pyrrolidin-2-one. This compound's structure and intramolecular hydrogen bonding have been studied in detail, revealing key insights into its chemical properties and potential applications (Weber, Ettmayer, Hübner, & Gstach, 1995).
Synthesis and Application in Drug Development
- A series of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones was synthesized and evaluated as anti-inflammatory/analgesic agents, showcasing the potential of this compound in drug development. Some of these compounds demonstrated dual inhibitory activity and had anti-inflammatory activities comparable to indomethacin, with reduced ulcerogenic effects (Ikuta, Shirota, Kobayashi, Yamagishi, Yamada, Yamatsu, & Katayama, 1987).
Potential in Organic Chemistry and Catalysis
- The synthesis of 3-tert-butyl-2-hydroxy-5-(pyridin-4-yl)benzaldehyde via Suzuki cross-coupling reaction highlights the utility of this compound derivatives in organic synthesis and catalysis. This study provides valuable insights into the reactivity and potential applications of such compounds in chemical synthesis (Wang, Peizhong, Jili, Zheng, Suying, & Bai, 2014).
Mechanism of Action
Mode of Action
Pyrrolopyridine derivatives have been studied for their broad spectrum of pharmacological properties . More research is required to elucidate the specific interactions of this compound with its targets and the resulting changes.
Biochemical Pathways
Pyrrolopyridine derivatives have been found to exhibit a range of biological activities, including analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor activities . The specific pathways and downstream effects influenced by this compound need further investigation.
Biochemical Analysis
Biochemical Properties
It is known that pyrrolo[3,4-c]pyridine derivatives, to which this compound belongs, have a broad spectrum of pharmacological properties . They have been studied as analgesic and sedative agents, and have shown potential in treating diseases of the nervous and immune systems . Their antidiabetic, antimycobacterial, antiviral, and antitumor activities have also been found .
Cellular Effects
It is speculated that this compound may influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that pyrrolo[3,4-c]pyridine derivatives can stimulate glucose uptake into muscle and fat cells , suggesting a potential mechanism of action.
Properties
IUPAC Name |
2-tert-butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-11(2,3)13-9(14)7-4-5-12-6-8(7)10(13)15/h4-6,10,15H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPKZWODWMSEQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(C2=C(C1=O)C=CN=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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